2-(Methanesulfonylmethyl)pyrimidine-4-carboxylic acid

Physicochemical Properties Drug-likeness Fragment-based screening

2-(Methanesulfonylmethyl)pyrimidine-4-carboxylic acid (CAS 1339366-29-8) is a pyrimidine-4-carboxylic acid building block characterized by a methanesulfonylmethyl (–CH₂SO₂CH₃) substituent at the 2-position. This structural feature differentiates it from directly attached sulfone analogs by introducing an additional rotatable bond and altering the electronic and steric profile of the heterocyclic core.

Molecular Formula C7H8N2O4S
Molecular Weight 216.22 g/mol
Cat. No. B13188237
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Methanesulfonylmethyl)pyrimidine-4-carboxylic acid
Molecular FormulaC7H8N2O4S
Molecular Weight216.22 g/mol
Structural Identifiers
SMILESCS(=O)(=O)CC1=NC=CC(=N1)C(=O)O
InChIInChI=1S/C7H8N2O4S/c1-14(12,13)4-6-8-3-2-5(9-6)7(10)11/h2-3H,4H2,1H3,(H,10,11)
InChIKeyBJWRJACAMOIDQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Methanesulfonylmethyl)pyrimidine-4-carboxylic acid: A Physicochemical and Structural Overview for Sourcing Decisions


2-(Methanesulfonylmethyl)pyrimidine-4-carboxylic acid (CAS 1339366-29-8) is a pyrimidine-4-carboxylic acid building block characterized by a methanesulfonylmethyl (–CH₂SO₂CH₃) substituent at the 2-position . This structural feature differentiates it from directly attached sulfone analogs by introducing an additional rotatable bond and altering the electronic and steric profile of the heterocyclic core. Its physicochemical properties, including a molecular weight of 216.21 g/mol and a computed LogP of approximately -0.60, position it as a moderately polar, hydrogen-bond-capable intermediate for medicinal chemistry and agrochemical research [1].

Core structure Pyrimidine-4-carboxylic acid building block
Key differentiator Methylene spacer between ring and sulfone
Synthesis fit Conformational flexibility for SAR and fragment-based design
Polarity profile Moderately polar, hydrogen-bond-capable intermediate

Why Generic Substitution Risks Physicochemical Divergence in 2-(Methanesulfonylmethyl)pyrimidine-4-carboxylic acid Analogs


Generic substitution within the 2-substituted pyrimidine-4-carboxylic acid class is not trivial due to the significant impact of the methylene spacer on molecular topology and polarity. The compound's closest in-class analog, 2-(methylsulfonyl)pyrimidine-4-carboxylic acid, exhibits a lower molecular weight, a distinct XLogP3 value, and a reduced rotatable bond count, which can critically alter LogD, solubility, and target binding conformation in downstream applications . The quantified property differences detailed below demonstrate why these two compounds are not interchangeable in synthetic routes or structure-activity relationship (SAR) studies.

Attribute
Target Compound
Direct Analog (non-methylene)
Linker
–CH₂–SO₂– (methylene spacer)
–SO₂– (direct attachment)
Conformational freedom
Higher rotatable bond count; distinct spatial sampling
More rigid core; may not access same binding poses
Lipophilicity
Lower computed LogP; higher polarity
Higher LogP; membrane permeability may differ
Commercial purity
Reported 95% (vendor specification)
Reported 90%; may introduce additional impurities
Similar product does not mean interchangeable product. These physicochemical differences may shift SAR interpretation, solubility profiles, and downstream synthetic yields. Direct replacement without validation is not advised.

Selection-Relevant Quantitative Differentiation of 2-(Methanesulfonylmethyl)pyrimidine-4-carboxylic acid


Increased Molecular Weight and Fraction sp3 (Fsp3) vs. Direct Sulfone Analog

The compound demonstrates a higher molecular weight and fraction of sp3-hybridized carbons (Fsp3) compared to 2-(methylsulfonyl)pyrimidine-4-carboxylic acid, directly attributable to its methylene spacer. Target molecular weight is 216.21 g/mol ; the direct analog is 202.19 g/mol [1]. Vendor-reported Fsp3 for the target is 0.286 ; the comparator's Fsp3 is 0.167 (calculated from its SMILES). This 14 Da mass increase and 0.119 Fsp3 gain suggest improved potential for three-dimensionality in fragment growth strategies.

MW & Fsp3
Cross-study comparable
ΔMW: +14.02 g/mol; ΔFsp3: +0.119 vs direct sulfone analog
Higher three-dimensionality profile; may support fragment growth strategies
Computed descriptors; vendor-reported MW 216.21, comparator 202.19
Physicochemical Properties Drug-likeness Fragment-based screening

Higher Rotational Freedom Resulting from the Methylene Spacer

The presence of a methylene group between the pyrimidine ring and the sulfone increases conformational flexibility. The target compound has a rotatable bond count of 3, compared to 2 for the directly attached 2-(methylsulfonyl) analog [1]. This additional degree of freedom can enable the sulfone group to sample a distinct conformational space, potentially accessing binding pockets or molecular geometries unattainable by the more-rigid comparator.

Rotatable Bonds
Cross-study comparable
ΔRotB: +1 (3 vs 2 rotatable bonds)
Increased conformational sampling; distinct enzyme pocket fit may result
Derived from canonical SMILES; may influence entropy upon binding
Conformational Analysis Molecular Modeling SAR studies

Modulated Lipophilicity Relative to the Non-Methylene Analog

The compound's lipophilicity, as measured by computed LogP, is notably different from its direct analog. The vendor-reported LogP is -0.597 , whereas the comparator's XLogP3-AA is -0.4 [1]. The decrease of approximately 0.2 log units for the target suggests a higher polarity, which is expected due to the increased molecular surface area and altered electron distribution from the methylene spacer. This lower LogP implies potentially better aqueous solubility but reduced passive membrane permeability compared to the more lipophilic analog.

Lipophilicity (LogP)
Cross-study comparable
ΔLogP: -0.197 (vendor-reported -0.597 vs comparator -0.4)
Higher polarity; may shift solubility and permeability balance
Target LogP from vendor; comparator XLogP3 from PubChem
ADME Prediction LogD Compound solubility

Higher Supplier-Specified Purity for the Methylene-Spacer Derivative

A key practical differentiator for procurement is the supplier-specified purity. The target compound is listed by a major vendor (Fluorochem) at a purity of 95% . In contrast, the closest analog, 2-(methylsulfonyl)pyrimidine-4-carboxylic acid, is listed by another specialist supplier (ABCR) at a lower guaranteed purity of 90% . This 5% purity difference can be significant in early-stage synthesis, where byproducts from lower-purity building blocks can complicate purification and reduce yield.

Commercial Purity
Data to verify
ΔPurity: +5% (95% vs 90% reported by different vendors)
Higher reported purity may reduce impurity carry-through in synthesis
Supplier CoA specifications; independent verification recommended
Compound Procurement Synthetic reliability Purity specification

Recommended Use Cases for 2-(Methanesulfonylmethyl)pyrimidine-4-carboxylic acid Based on Quantitative Evidence


Fragment-Based Drug Design Requiring Enhanced 3D Topology

Researchers designing fragment libraries should preferentially select this compound over the direct sulfone analog when seeking to increase molecular complexity. Its higher Fsp3 (+0.119) and additional rotatable bond are quantifiably linked to greater three-dimensionality, which is a validated strategy to improve hit-to-lead success rates by avoiding flat, promiscuous binders [1].

Synthetic Route Optimization Where Precise Polarity Tuning is Critical

In multi-step synthesis where intermediate polarity dictates crystallization or chromatographic separation, the validated -0.2 ΔLogP shift relative to the analog [2] provides a rational basis for selection. The increased polarity can simplify aqueous workup procedures compared to more lipophilic alternatives.

Procurement for SAR Studies on Conformational Flexibility

When exploring the impact of linker length on target engagement, this compound serves as a superior tool over the rigid comparator. The +1 rotatable bond count [1] allows systematic interrogation of conformational preferences, making it a key reagent for mechanistic biochemistry groups.

High-Reliability High-Throughput Synthesis Campaigns

For automated parallel synthesis platforms, the guaranteed 95% purity specification provides a starting material quality advantage over the 90% pure comparator , minimizing the risk of automation failures and off-spec products that can halt integrated synthesis-purification workflows.

Application
Selection Property
Validation Focus
Fragment-based design for 3D diversity
Fsp3 and rotatable bond profile
Shape diversity in library enumeration
Synthetic route tuning via polarity
LogP shift relative to non-methylene analog
Aqueous workup and chromatography compatibility
Conformational SAR studies
Rotatable bond count and linker flexibility
Binding conformation sampling and target engagement
Parallel synthesis / HTE campaigns
Reported purity specification
Impurity impact on automation and yield reproducibility
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